molecular formula C15H20BrN3O3 B10908954 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide

Cat. No.: B10908954
M. Wt: 370.24 g/mol
InChI Key: OYZAATWCTAXEQD-GZTJUZNOSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE can be achieved through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with 3-morpholinopropanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. It can also interact with nucleic acids and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE
  • N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the morpholinopropanohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H20BrN3O3

Molecular Weight

370.24 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H20BrN3O3/c1-21-14-3-2-13(16)10-12(14)11-17-18-15(20)4-5-19-6-8-22-9-7-19/h2-3,10-11H,4-9H2,1H3,(H,18,20)/b17-11+

InChI Key

OYZAATWCTAXEQD-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CCN2CCOCC2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CCN2CCOCC2

Origin of Product

United States

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